Keto Tamibarotene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWXTAAIQIWIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652619 | |

| Record name | 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162661-91-8 | |

| Record name | 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Keto Tamibarotene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto Tamibarotene, a prominent metabolite of the synthetic retinoid Tamibarotene, represents a key area of interest in the study of retinoid pharmacology and metabolism. Tamibarotene itself is a selective agonist for the retinoic acid receptors alpha (RARα) and beta (RARβ), and it has been developed for therapeutic applications, most notably in the treatment of acute promyelocytic leukemia (APL).[1][2] Understanding the chemical structure and properties of its metabolites, such as this compound, is crucial for a comprehensive understanding of the parent drug's efficacy, safety profile, and overall metabolic fate. This technical guide provides a detailed overview of the chemical structure and known properties of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Chemical Identity and Structure

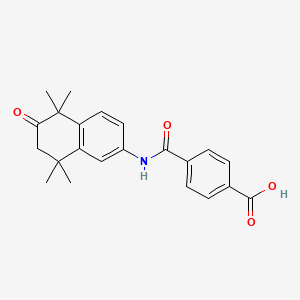

This compound is chemically identified as 4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid. Its formation involves the oxidation of the tetralin ring of Tamibarotene, resulting in the introduction of a ketone functional group.

Molecular Formula: C₂₂H₂₃NO₄[3]

Molecular Weight: 365.42 g/mol [3]

CAS Number: 162661-91-8[3]

IUPAC Name: 4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its chemical structure and comparison with the parent compound, Tamibarotene.

| Property | Value/Information | Source |

| Molecular Formula | C₂₂H₂₃NO₄ | [3] |

| Molecular Weight | 365.42 g/mol | [3] |

| CAS Number | 162661-91-8 | [3] |

| IUPAC Name | 4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid | [3] |

| SMILES | CC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | [3] |

| InChI | InChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27) | [3] |

Synthesis and Metabolism

This compound is a product of the metabolism of Tamibarotene. The biotransformation is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved.[4][5] The metabolic process involves the oxidation of the benzylic carbon atom on the tetralin ring of Tamibarotene to form the corresponding ketone.

While specific, detailed synthetic routes for the exclusive production of this compound are not widely published, its synthesis can be approached through the oxidation of Tamibarotene. General methods for the oxidation of similar benzylic methylene groups in retinoid-like structures can be adapted for this purpose.

Caption: Metabolic and potential synthetic pathways to this compound.

Mechanism of Action and Biological Activity

The biological activity of this compound is intrinsically linked to its interaction with retinoic acid receptors (RARs). As a metabolite of Tamibarotene, a known selective RARα/β agonist, it is highly probable that this compound retains some affinity for these receptors.[6][7] The binding of retinoids to RARs leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[8] This regulation of gene expression is central to the role of retinoids in cellular differentiation, proliferation, and apoptosis.[9]

The specific binding affinity and transactivation potential of this compound for RAR subtypes have not been extensively reported. However, it is plausible that the introduction of the keto group could modulate its interaction with the ligand-binding pocket of the RARs, potentially altering its potency and selectivity compared to the parent compound. Further research is required to fully elucidate the specific pharmacological profile of this compound.

Analytical Characterization

The analysis and quantification of this compound in biological matrices are typically achieved using advanced chromatographic and mass spectrometric techniques.

Experimental Protocol: Quantification of this compound in Biological Samples

This protocol provides a general framework for the quantification of this compound in plasma or serum, based on established methods for retinoid analysis.[10][11]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to achieve separation from other metabolites and endogenous compounds. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for the analytical characterization of this compound.

Biological Evaluation

The biological activity of this compound can be assessed using a variety of in vitro assays commonly employed for retinoids.

Experimental Protocol: In Vitro Cell Differentiation Assay

This protocol describes a method to evaluate the ability of this compound to induce differentiation in a human promyelocytic leukemia cell line, such as HL-60, a common model for APL research.[6]

1. Cell Culture:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment:

-

Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a 24-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) and Tamibarotene as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 4-5 days.

3. Assessment of Differentiation:

-

Nitroblue Tetrazolium (NBT) Reduction Assay:

-

Harvest the cells by centrifugation.

-

Resuspend the cells in 200 µL of fresh medium containing 1 mg/mL NBT and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Incubate for 30 minutes at 37°C.

-

Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells using a light microscope.

-

-

Flow Cytometry for CD11b Expression:

-

Harvest the cells and wash with PBS containing 1% FBS.

-

Incubate the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice in the dark.

-

Wash the cells and resuspend in PBS.

-

Analyze the percentage of CD11b-positive cells using a flow cytometer.

-

4. Data Analysis:

-

Calculate the percentage of differentiated cells for each treatment condition.

-

Determine the EC₅₀ (half-maximal effective concentration) for both this compound and Tamibarotene to compare their potencies.

Comparative Analysis: this compound vs. Tamibarotene

A direct, comprehensive comparison between this compound and its parent compound, Tamibarotene, is limited by the scarcity of published data on the metabolite. However, based on their structural differences, some predictions can be made.

| Feature | Tamibarotene | This compound |

| Chemical Structure | Contains a tetralin ring with a methylene group at the 6-position. | Contains a tetralin ring with a ketone group at the 6-position. |

| Polarity | Less polar. | More polar due to the ketone group. |

| Metabolism | Parent drug, metabolized by CYP3A4.[4][5] | Metabolite of Tamibarotene. |

| RARα/β Agonism | Potent and selective agonist.[6][7] | Activity is not well-characterized but likely retained to some extent. |

| Pharmacokinetics | Well-characterized oral bioavailability and distribution. | Pharmacokinetic profile is not well-defined but likely differs from Tamibarotene due to increased polarity. |

Conclusion

This compound is a significant metabolite of Tamibarotene, formed through CYP3A4-mediated oxidation. Its chemical structure is characterized by the presence of a ketone group on the tetralin ring, which likely influences its physicochemical and pharmacological properties. While a comprehensive understanding of its biological activity and pharmacokinetic profile requires further investigation, the analytical methods and in vitro assays described in this guide provide a solid foundation for future research. A thorough characterization of this compound is essential for a complete picture of Tamibarotene's in vivo behavior and will contribute to the broader understanding of retinoid pharmacology and drug metabolism.

References

- Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2010). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of lipid research, 51(9), 2733–2740.

- Zhong, M., & Gudas, L. J. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in molecular biology (Clifton, N.J.), 2148, 223–242.

-

Human Metabolome Database. Showing metabocard for Tamibarotene (HMDB0015605). [Link]

- Gudas, L. J., & Wagner, J. A. (2011). The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. The Journal of experimental medicine, 208(8), 1545–1553.

-

Patsnap Synapse. What is Tamibarotene used for? [Link]

- Thacher, S. M., Vasudevan, J., & Chandraratna, R. A. (1995). Preferential binding of synthetic retinoid analogs to subtypes of RAR....

-

PubChem. Tamibarotene. [Link]

- Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., Speck, J., Kratzeisen, C., Rosenberger, M., & Lovey, A. (1992). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Molecular and cellular biology, 12(12), 5557–5564.

- Rühl, R., Krezel, W., & de Lera, Á. R. (2018). Method to determine 4‐oxo‐retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode‐array detection atmospheric pressure chemical ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(16), 1347-1356.

-

Patsnap Synapse. What is the mechanism of Tamibarotene? [Link]

- Breitman, T. R., Selonick, S. E., & Collins, S. J. (1980). Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid.

- Azechi, T., Fukaya, Y., Nitani, C., Kimura, T., Ishida, T., & Koh, K. (2023). Population Pharmacokinetics of Tamibarotene in Pediatric and Young Adult Patients with Recurrent or Refractory Solid Tumors. Current oncology (Toronto, Ont.), 30(11), 9695–9705.

- Fanjul, A., Dawson, M. I., Hobbs, P. D., Jong, L., Cameron, J. F., Harlev, E., Graupner, G., Lu, X. P., & Pfahl, M. (1994). A new class of retinoids with selective inhibition of AP-1 inhibits proliferation.

-

ClinicalTrials.gov. Safety, Efficacy, & Pharmacokinetic Study of Tamibarotene to Treat Patients With Relapsed or Refractory APL. [Link]

- Kagechika, H. (2007). Tamibarotene. Drugs of the future, 32(7), 587.

- Zhao, B. (2024). Retinol (Vitamin A) and Its Derivatives: Synthesis and Applications. Highlights in Science, Engineering and Technology, 88, 336-342.

- Villamor-Cruz, M., & Reyes-García, M. G. (2023). Two Opposing Faces of Retinoic Acid: Induction of Stemness or Induction of Differentiation Depending on Cell-Type. International journal of molecular sciences, 24(13), 10899.

-

News-Medical.Net. (2019, August 7). Retinoid Receptor Pharmacology. [Link]

- Gudas, L. J. (2012). Retinoids regulate stem cell differentiation. The Journal of biological chemistry, 287(34), 28287–28293.

- Bro-Jørgensen, M., & Jensen, C. H. (2022). Retinoic Acid Promotes the In Vitro Growth, Patterning and Improves the Cellular Composition of Human Pluripotent Stem-Cell-Derived Intestinal Organoids. International journal of molecular sciences, 23(15), 8620.

- Prasain, J. K. (n.d.). Quantitative analysis of drug metabolites in biological samples.

- Rajala, K., Kerosuo, L., Platen, M., & Skottman, H. (2014). Retinol increases the proliferation and expression of stem cell markers...

- von Lintig, J., & Kiser, P. D. (2011). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Journal of visualized experiments : JoVE, (54), e3022.

- Miwako, I., & Kagechika, H. (2007). Tamibarotene. Drugs of the Future, 32(7), 587.

- Google Patents.

- Li, W., & Li, W. (2021). Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. Current drug metabolism, 22(11), 838–857.

-

Darcy & Roy Press. (2024, July 11). Retinol (Vitamin A) and Its Derivatives: Synthesis and Applications. Highlights in Science, Engineering and Technology. [Link]

-

AdisInsight. Tamibarotene - Nippon Shinyaku/Syros Pharmaceuticals/Toko Pharmaceutical. [Link]

- Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Chemistry of the Retinoid (Visual) Cycle. Chemical reviews, 114(1), 194–232.

-

International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

- Ethell, B., & Burka, L. T. (2003). Introduction to Early in Vitro Identification of Metabolites of New Chemical Entities in Drug Discovery and Development. Current topics in medicinal chemistry, 3(10), 1167–1181.

-

ClinPGx. tamibarotene. [Link]

-

Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

- Takeda, Y., Miyamoto, T., Kizaki, M., & Ikeda, Y. (2007). Synergistic interactions between the synthetic retinoid tamibarotene and glucocorticoids in human myeloma cells. Cancer science, 98(8), 1251–1258.

- Prasad, B., Garg, A., & Singh, S. (2011). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 1(1), 1-15.

Sources

- 1. What is Tamibarotene used for? [synapse.patsnap.com]

- 2. Tamibarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Population Pharmacokinetics of Tamibarotene in Pediatric and Young Adult Patients with Recurrent or Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tamibarotene | C22H25NO3 | CID 108143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tamibarotene: a candidate retinoid drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isolation of 6-Keto Tamibarotene

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed methodology for the synthesis and isolation of 6-Keto Tamibarotene, a putative metabolite and derivative of the synthetic retinoid, Tamibarotene. While Tamibarotene is a well-established therapeutic agent, the synthesis of its keto-derivative is not extensively documented in publicly available literature. This document, therefore, presents a robust and scientifically grounded synthetic strategy, drawing upon established chemical principles and analogous transformations reported in peer-reviewed journals and patents. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the selected methodologies, empowering researchers to understand, replicate, and potentially adapt these procedures. The synthesis is approached in a two-stage sequence: first, the synthesis of the Tamibarotene precursor, followed by a selective benzylic oxidation to yield the target 6-Keto Tamibarotene. Detailed protocols for purification via flash chromatography and recrystallization are also provided to ensure the isolation of a highly pure final compound.

Introduction and Strategic Overview

Tamibarotene (Amnolake®), chemically known as 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid, is a third-generation synthetic retinoid with high selectivity for retinoic acid receptors (RARs) α and β over RARγ. This selectivity profile contributes to a potentially better tolerance compared to all-trans retinoic acid (ATRA). It is approved in Japan for the treatment of relapsed or refractory acute promyelocytic leukemia (APL).

The study of drug metabolites is a cornerstone of pharmaceutical development, providing critical insights into a drug's efficacy, safety, and pharmacokinetic profile. Keto-derivatives of xenobiotics are common metabolites formed during phase I metabolism. The synthesis of these metabolites as analytical standards is crucial for their identification and quantification in biological matrices. This guide outlines a proposed synthesis for 6-Keto Tamibarotene, a potential metabolite where one of the benzylic methylene groups of the tetralin ring system is oxidized to a ketone.

The proposed synthetic strategy is bifurcated into two primary stages:

-

Synthesis of Tamibarotene: This involves the amide coupling of a key amine intermediate, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, with a commercially available carboxylic acid, 4-(methoxycarbonyl)benzoic acid. This is a well-precedented transformation in medicinal chemistry.

-

Selective Benzylic Oxidation: The synthesized Tamibarotene methyl ester will then be subjected to a selective oxidation of the benzylic methylene group at the 6-position of the tetralin ring to yield the corresponding ketone. This is the pivotal step in the synthesis of the target molecule. Subsequent hydrolysis of the methyl ester will yield the final product.

This guide will provide detailed experimental procedures for each step, including the synthesis of the amine intermediate, the amide coupling reaction, the selective oxidation, and the final hydrolysis. Furthermore, comprehensive protocols for the isolation and purification of the final product will be detailed.

Synthesis of Tamibarotene Precursor

The synthesis of Tamibarotene serves as the foundational stage for the preparation of its keto-derivative. The key transformation is an amide bond formation between a substituted aniline and a benzoic acid derivative.

Synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (1)

The synthesis of the amine precursor 1 is a multi-step process starting from commercially available materials. A common route involves the Friedel-Crafts alkylation of a suitable aromatic precursor followed by nitration and reduction.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of the amine precursor can be adapted from various literature procedures. For the purpose of this guide, we will assume the availability of this precursor from commercial or custom synthesis sources.

Amide Coupling to form Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate (2)

The amide coupling reaction is a cornerstone of medicinal chemistry. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a robust and widely used method for forming amide bonds from carboxylic acids and amines with minimal side reactions and racemization.[1][2][3][4]

Reaction Scheme:

Amide coupling to form Tamibarotene methyl ester.

Experimental Protocol:

-

To a solution of 4-(methoxycarbonyl)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add a solution of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (1.0 eq) in anhydrous DMF (0.5 M) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product 2 .

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Purity (by HPLC) | >95% |

Synthesis of 6-Keto Tamibarotene

The pivotal step in this synthesis is the selective oxidation of the benzylic methylene group at the 6-position of the tetralin ring of the Tamibarotene methyl ester. This transformation requires a reagent that can selectively oxidize a C-H bond without affecting the electron-rich aromatic rings or the amide functionality.

Selective Benzylic Oxidation to form Methyl 4-((5,5,8,8-tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate (3)

Several methods are reported for the oxidation of benzylic C-H bonds to ketones.[5] For substrates with multiple reactive sites, chemoselectivity is paramount. A plausible approach involves the use of an oxidizing agent like potassium permanganate under controlled conditions or a more selective modern catalytic system.

Reaction Scheme:

Selective benzylic oxidation.

Experimental Protocol:

-

Dissolve the Tamibarotene methyl ester 2 (1.0 eq) in a mixture of acetone and water (3:1, 0.1 M) and cool the solution to 0 °C in an ice bath.

-

Add a solution of potassium permanganate (2.0 eq) in water dropwise to the cooled solution while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture vigorously at 0 °C for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Filter the mixture through a pad of Celite® and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude keto-ester 3 .

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 40-60% |

| Purity (by HPLC) | >95% |

Hydrolysis to 6-Keto Tamibarotene (4)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using an alkali metal hydroxide.

Reaction Scheme:

Final hydrolysis step.

Experimental Protocol:

-

Dissolve the keto-ester 3 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.1 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 6-Keto Tamibarotene 4 .

-

Further purification can be achieved by recrystallization.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >90% |

| Purity (by HPLC) | >98% |

Isolation and Purification

The isolation and purification of the final product are critical to obtaining a compound of high purity suitable for analytical and biological studies. A combination of flash chromatography and recrystallization is proposed.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds.[1] The choice of the mobile phase is crucial for achieving good separation.

Experimental Protocol:

-

Column Packing: A silica gel column is slurry-packed using the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexanes, starting from a low polarity and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Recrystallization

Recrystallization is a powerful technique for the final purification of solid compounds. The selection of an appropriate solvent system is key to successful recrystallization.[6][7][8]

Experimental Protocol:

-

Solvent Selection: Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone/water) to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized 6-Keto Tamibarotene should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. Expected ¹H NMR signals for the tetralone moiety would include characteristic shifts for the aromatic protons and the aliphatic protons adjacent to the ketone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid.

Expected ¹H NMR Data for the Tetralone Moiety of 6-Keto Tamibarotene:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.2 | m |

| C7-H₂ | ~2.6 | t |

| C5-H₂ | ~3.0 | s |

Conclusion

This technical guide presents a detailed and scientifically sound proposed pathway for the synthesis and isolation of 6-Keto Tamibarotene. By leveraging well-established synthetic methodologies, including robust amide coupling and selective benzylic oxidation, this guide provides a clear roadmap for researchers in the fields of medicinal chemistry and drug metabolism. The outlined protocols for purification and characterization will ensure the attainment of a highly pure compound suitable for further investigation. This document serves as a valuable resource for the scientific community, enabling the exploration of the properties and potential biological significance of this Tamibarotene derivative.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

-

Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Quantification of Endogenous Retinoids. PMC. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. arkat usa. [Link]

-

Synthesis of 1-Substituted 5,5,8,8-Tetramethyl5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione. ResearchGate. [Link]

-

Oxidation of tetralin catalyzed by clusters 1–4a. ResearchGate. [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. Semantic Scholar. [Link]

-

Recrystallization. MIT Digital Lab Techniques Manual. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. mt.com [mt.com]

- 8. m.youtube.com [m.youtube.com]

In Silico Modeling of Keto Tamibarotene Receptor Binding: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of Keto Tamibarotene's interaction with its primary biological target, the Retinoic Acid Receptor Alpha (RARα). This compound, a metabolite of the synthetic retinoid Tamibarotene, is of significant interest in therapeutic areas such as oncology. Understanding its binding mechanism at an atomic level is crucial for the development of next-generation, highly specific drug candidates. This document details the theoretical underpinnings and practical, step-by-step methodologies for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform and interpret these complex computational experiments, thereby accelerating the drug discovery pipeline.

Introduction: The Rationale for In Silico Investigation

Tamibarotene (also known as AM80) is a synthetic retinoid that exhibits high specificity for Retinoic Acid Receptors (RARs), particularly RARα and RARβ.[1][2] Its mechanism of action involves the modulation of gene expression, which is critical in cellular differentiation and has shown therapeutic efficacy in conditions like Acute Promyelocytic Leukemia (APL).[2][3] this compound, a key metabolite, likely shares a similar binding target. In silico modeling provides a powerful, cost-effective, and rapid means to dissect the molecular interactions between this compound and RARα.[1] By simulating these interactions, we can predict binding affinity, identify key interacting residues, and understand the dynamic behavior of the ligand-receptor complex, all of which are invaluable for structure-based drug design.

This guide will focus on a multi-faceted computational approach, beginning with the preparation of the receptor and ligand, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate the binding free energy.

Foundational Concepts and Strategic Choices

The Target Receptor: Retinoic Acid Receptor Alpha (RARα)

RARs are nuclear receptors that function as ligand-activated transcription factors.[2] Upon binding to a ligand like a retinoid, the receptor undergoes a conformational change, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.[4] For our study, we will utilize a high-resolution crystal structure of the RARα ligand-binding domain (LBD). The selection of an appropriate PDB (Protein Data Bank) structure is a critical first step. An ideal structure would be of human RARα, in complex with an agonist that shares structural similarity with Tamibarotene. The PDB entry 3KMR fulfills these criteria, as it contains the human RARα LBD in complex with the synthetic agonist Am580, a close analog of Tamibarotene, at a resolution of 1.80 Å.[5] This provides an excellent starting point for our modeling studies.

The Ligand: this compound

The chemical structure of this compound is essential for this study. Its molecular formula is C22H23NO4.[6] We will begin with the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound to generate a 3D conformation.

The In Silico Workflow: A Multi-Step Approach

Our computational strategy is designed to provide a comprehensive understanding of the this compound-RARα interaction. It involves a sequential workflow, where the output of one step serves as the input for the next. This ensures a logical and robust investigation.

Figure 1: A schematic of the in silico workflow for modeling this compound-RARα binding.

Detailed Experimental Protocols

Part 1: Receptor and Ligand Preparation

Objective: To prepare the RARα receptor and this compound ligand structures for docking.

Protocol: Receptor Preparation

-

Obtain Receptor Structure: Download the PDB file for 3KMR from the RCSB Protein Data Bank.[5]

-

Clean the Structure: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-activator fragments, and the original ligand (Am580).

-

Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure. For this, we will use the GROMACS pdb2gmx tool with the CHARMM36 all-atom force field.[7] This step is crucial for accurate electrostatic calculations.

-

Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in the original PDB structure. This will be used to guide the docking process.

Protocol: Ligand Preparation

-

Generate 3D Structure: Using the SMILES string for this compound, generate a 3D structure using a tool like Open Babel or the PRODRG server.

-

Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy conformation.

-

Generate Topology and Parameters: This is a critical step for the subsequent MD simulations. We will use the AmberTools suite, specifically the antechamber and parmchk2 modules, to generate a General Amber Force Field (GAFF) topology and parameter file for this compound.[8][9] This will define the atom types, charges, bond lengths, angles, and dihedrals for the ligand.

Part 2: Molecular Docking

Objective: To predict the binding pose of this compound in the RARα active site.

Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand in PDBQT format: Convert the prepared receptor (PDB) and ligand (mol2) files into the PDBQT format required by AutoDock Vina.[7][10] This format includes atomic charges and atom type definitions.

-

Define the Grid Box: Define a grid box that encompasses the entire binding pocket of RARα. The dimensions and center of the box should be chosen to allow the ligand to freely rotate and translate within the active site.

-

Run AutoDock Vina: Execute the docking simulation. AutoDock Vina will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).[7][11]

-

Analyze Docking Results: Visualize the top-ranked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of RARα. The pose with the best score and most favorable interactions will be used for the MD simulations.

| Parameter | Value | Rationale |

| Software | AutoDock Vina | Widely used, accurate, and computationally efficient for predicting binding poses.[7][11] |

| Receptor | RARα (from PDB: 3KMR) | High-resolution structure with a bound agonist similar to the ligand of interest.[5] |

| Ligand | This compound | The molecule of interest for which the binding affinity is to be determined. |

| Grid Center | Based on co-crystallized ligand | Ensures the search space is focused on the known binding pocket. |

| Grid Size | 25 x 25 x 25 Å | Sufficiently large to accommodate the ligand and allow for conformational sampling. |

| Exhaustiveness | 8 | Controls the thoroughness of the search; a value of 8 is a good balance between accuracy and computational cost. |

Table 1: Key parameters for the molecular docking of this compound to RARα.

Part 3: Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the this compound-RARα complex and to generate a trajectory for binding free energy calculations.

Figure 2: A detailed workflow for the Molecular Dynamics simulation of the this compound-RARα complex.

Protocol: MD Simulation with GROMACS

-

System Setup:

-

Place the docked this compound-RARα complex in a cubic box.

-

Solvate the system with TIP3P water molecules.

-

Add counter-ions (Na+ or Cl-) to neutralize the system.[7]

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

-

Equilibration:

-

Perform a 100 ps NVT (constant number of particles, volume, and temperature) equilibration at 300 K to stabilize the temperature of the system.

-

Perform a 100 ps NPT (constant number of particles, pressure, and temperature) equilibration at 1 bar to stabilize the pressure and density.

-

-

Production MD: Run a 100 ns production MD simulation. This will generate a trajectory of the complex's atomic motions over time.

-

Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and receptor.

-

| Parameter | Value/Method | Rationale |

| Software | GROMACS | A high-performance and widely used package for MD simulations.[12] |

| Force Field | CHARMM36 (protein), GAFF (ligand) | Well-validated force fields for biomolecular simulations.[7][9] |

| Water Model | TIP3P | A standard and computationally efficient water model. |

| Ensemble | NPT | Simulates conditions closer to a biological environment (constant pressure and temperature). |

| Simulation Time | 100 ns | A reasonable timescale to observe the stability of the ligand in the binding pocket. |

Table 2: Key parameters for the MD simulation of the this compound-RARα complex.

Part 4: Binding Free Energy Calculation

Objective: To calculate the binding free energy of this compound to RARα.

Protocol: MM/GBSA Calculation

-

Utilize gmx_MMPBSA: This tool integrates GROMACS trajectories with the AmberTools MMPBSA.py script for calculating binding free energies.[13][14]

-

Trajectory Stripping: Remove water and ions from the trajectory, keeping only the protein-ligand complex.

-

Calculate Binding Free Energy: The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method will be used to calculate the binding free energy.[13] This method provides a good balance between accuracy and computational cost. The calculation involves averaging over a number of snapshots from the MD trajectory.

-

Decomposition Analysis: Perform a per-residue decomposition of the binding energy to identify the key amino acid residues contributing to the binding of this compound.

Data Interpretation and Conclusion

The results of this in silico modeling workflow will provide a comprehensive picture of the this compound-RARα interaction.

-

Molecular Docking: Will yield a predicted binding pose and an initial estimate of binding affinity.

-

MD Simulations: Will provide insights into the dynamic stability of the complex and the key interactions that are maintained over time.

-

MM/GBSA Calculations: Will offer a more accurate estimation of the binding free energy, which can be correlated with experimental data.

The identification of key interacting residues through this computational approach can guide site-directed mutagenesis experiments to validate the binding mode and inform the design of novel, more potent, and selective RARα modulators. This in-depth technical guide provides a robust framework for leveraging in silico modeling to accelerate the drug discovery and development process.

References

-

MaddyList. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). Retrieved from [Link]

-

RCSB PDB. (2009). 2ZY0: Crystal structure of the human RXR alpha ligand binding domain bound to a synthetic agonist compound and a coactivator peptide. Retrieved from [Link]

- Aghajanian, H., et al. (2023). Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies. PLoS One, 18(8), e0289046.

-

RCSB PDB. (2010). 3KMR: Crystal structure of RARalpha ligand binding domain in complex with an agonist ligand (Am580) and a coactivator fragment. Retrieved from [Link]

-

Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. Retrieved from [Link]

-

Rossi, A. R. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

-

Dr. Mahad Islam. (2025). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. Retrieved from [Link]

-

BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

-

CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from [Link]

-

RCSB PDB. (2010). 3A9E: Crystal structure of a mixed agonist-bound RAR-alpha and antagonist-bound RXR-alpha heterodimer ligand binding domains. Retrieved from [Link]

-

wwPDB. PDB Entry - 7APO. Retrieved from [Link]

-

RCSB PDB. (2021). 7B88: Crystal structure of Retinoic Acid Receptor alpha (RXRA) in complexed with S99 inhibitor. Retrieved from [Link]

- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol, 103, 139-162.

-

SwissParam. How to set up a GROMACS simulation with a molecule parametrized in SwissParam. Retrieved from [Link]

-

RCSB PDB. (2010). 3OAP: Crystal structure of human Retinoid X Receptor alpha-ligand binding domain complex with 9-cis retinoic acid and the coactivator peptide GRIP-1. Retrieved from [Link]

- The Royal Society of Chemistry. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. Digital Discovery.

- ACS Publications. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.

- The Royal Society of Chemistry. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing.

-

Bioinformatics Review. Protein-ligand complex simulation Archives. Retrieved from [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

Galaxy IWC. (2023). MMGBSA calculations with GROMACS. Retrieved from [Link]

- Journal of Molecular Biology. (2022). Retinoic acid receptor structures: the journey from single domains to full-length complex. Journal of Molecular Biology, 434(19), 167777.

-

Structural Genomics Consortium. Crystal structure of Retinoic Acid Receptor alpha (RXRA) in complexed with JP147. Retrieved from [Link]

-

ResearchGate. (2023). How can calculate an MM-PBSA or MM-GBSA for the latest GROMACS versions (2020.5)?. Retrieved from [Link]

-

wwPDB. PDB Entry - 8PP0. Retrieved from [Link]

-

YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tamibarotene?. Retrieved from [Link]

-

YouTube. (2019). AutoDock Vina Tutorial. Retrieved from [Link]

-

AutoDock Vina Documentation. Basic docking. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies. Retrieved from [Link]

-

YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

- Biophysical Journal. (2006). Unbinding of Retinoic Acid from the Retinoic Acid Receptor by Random Expulsion Molecular Dynamics. Biophysical Journal, 91(1), 64–72.

-

Patsnap Synapse. (2023). Unleashing the Power of tamibarotene: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target. Retrieved from [Link]

- PubMed. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. J Comput Chem, 34(32), 2757-70.

-

arXiv. (2024). Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage. Retrieved from [Link]

-

Theoretical and Computational Biophysics Group. Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Retrieved from [Link]

- NIH. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. J Comput Chem, 34(32), 2757-70.

- NIH. (2011). Synergistic interactions between the synthetic retinoid tamibarotene and glucocorticoids in human myeloma cells. Cancer Sci, 102(12), 2256-62.

-

protocols.io. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. Retrieved from [Link]

-

IRIS UniPA. COMPUTATIONAL METHODOLOGIES APPLIED TO PROTEIN-PROTEIN INTERACTIONS FOR MOLECULAR INSIGHTS IN MEDICINAL CHEMISTRY. Retrieved from [Link]

-

Resource for Structure-based Computational Drug Discovery and Design (RSCD3). (2025). Training. Retrieved from [Link]

- PubMed. (2018). Tamibarotene in patients with acute promyelocytic leukaemia relapsing after treatment with all-trans retinoic acid and arsenic trioxide.

- PubMed. (2012). Tamibarotene: a candidate retinoid drug for Alzheimer's disease. J Alzheimers Dis, 31(2), 281-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Tamibarotene? [synapse.patsnap.com]

- 3. Unleashing the Power of tamibarotene: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 4. ks.uiuc.edu [ks.uiuc.edu]

- 5. rcsb.org [rcsb.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 11. m.youtube.com [m.youtube.com]

- 12. Unbinding of Retinoic Acid from the Retinoic Acid Receptor by Random Expulsion Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

An In-depth Technical Guide to Keto-Tamibarotene: A Significant Metabolite of Tamibarotene

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of keto-tamibarotene, a principal oxidative metabolite of the synthetic retinoid tamibarotene. Tamibarotene is a selective retinoic acid receptor alpha/beta (RARα/β) agonist with established therapeutic efficacy in acute promyelocytic leukemia (APL). Understanding the metabolic fate of tamibarotene is crucial for a complete characterization of its pharmacological and toxicological profile. This document delves into the formation, chemical properties, and potential biological activities of keto-tamibarotene. Furthermore, it offers detailed, field-proven methodologies for the in vitro generation, chemical synthesis, and analytical quantification of this key metabolite, empowering researchers to conduct robust and reproducible studies in the field of drug metabolism and retinoid research.

Introduction: The Significance of Tamibarotene and its Metabolism

Tamibarotene (Am80), chemically known as 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoic acid, is a synthetic retinoid designed to overcome some of the limitations of all-trans retinoic acid (ATRA), such as chemical instability and acquired resistance.[1][2] Its potent and selective agonism of RARα and RARβ receptors underpins its therapeutic success in APL.[1][3] Like all xenobiotics, tamibarotene undergoes metabolic transformation in the body, a process that can significantly influence its efficacy, duration of action, and potential for adverse effects. The primary site of this metabolism is the liver, where cytochrome P450 (CYP) enzymes play a pivotal role.

Early investigations into the metabolism of tamibarotene in preclinical species, specifically rats, identified two major metabolic pathways: hydroxylation of the tetrahydronaphthalene ring and hydrolysis of the carboxamide bond.[4] The hydroxylation pathway is of particular interest as it leads to the formation of further oxidized metabolites, including a keto derivative.[4] This guide focuses on this key metabolite, referred to in the scientific literature as 6-oxo-tamibarotene .

Keto-Tamibarotene: Formation and Chemical Profile

Metabolic Pathway to 6-Oxo-Tamibarotene

The formation of 6-oxo-tamibarotene is a two-step oxidative process. The initial and rate-limiting step is the hydroxylation of the tetrahydronaphthalene ring of tamibarotene, primarily at the 6- or 7-position, to form 6-hydroxy-tamibarotene or 7-hydroxy-tamibarotene.[4] Subsequent oxidation of the secondary alcohol at the 6-position yields the corresponding ketone, 6-oxo-tamibarotene.[4] While both 6- and 7-hydroxy metabolites have been identified, 6-oxo-tamibarotene has been specifically characterized as a major biliary metabolite in rats.[4][5]

The following diagram, generated using Graphviz, illustrates this metabolic cascade.

Chemical Structure and Properties

The definitive chemical structure of 6-oxo-tamibarotene is 4-[(6-oxo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoic acid. The introduction of a keto group at the 6-position of the tetrahydronaphthalene ring increases the polarity of the molecule compared to the parent drug, tamibarotene. This structural modification is expected to alter its physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic profile and ability to interact with biological targets.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Tamibarotene | C₂₂H₂₅NO₃ | 351.44 |

| 6-Hydroxy-Tamibarotene | C₂₂H₂₅NO₄ | 367.44 |

| 6-Oxo-Tamibarotene | C₂₂H₂₃NO₄ | 365.42 |

Pharmacological Potential of 6-Oxo-Tamibarotene

A critical aspect of metabolite characterization is the assessment of its pharmacological activity. For 6-oxo-tamibarotene, the key question is whether it retains affinity for and activity at the retinoic acid receptors (RARs). The structural modification on the tetrahydronaphthalene ring could potentially alter the binding affinity to the ligand-binding pocket of RARs.

While specific studies on the RAR binding affinity of purified 6-oxo-tamibarotene are not extensively reported in publicly available literature, the general understanding of retinoid structure-activity relationships suggests that modifications to the hydrophobic tail can influence receptor subtype selectivity and potency. Therefore, it is plausible that 6-oxo-tamibarotene may exhibit a different RAR activation profile compared to tamibarotene. Further research is warranted to elucidate the precise pharmacological activity of this metabolite to understand its contribution to the overall therapeutic and potential off-target effects of tamibarotene.

Experimental Protocols for the Study of Keto-Tamibarotene

To facilitate further research into the significance of keto-tamibarotene, this section provides detailed, step-by-step methodologies for its in vitro generation, chemical synthesis, and analytical quantification.

In Vitro Generation of 6-Oxo-Tamibarotene using Human Liver Microsomes

This protocol describes a robust and reproducible method for the in vitro metabolism of tamibarotene to generate its hydroxylated and keto metabolites using pooled human liver microsomes. This approach allows for the characterization of metabolic pathways in a controlled environment that mimics hepatic phase I metabolism.

Rationale for Experimental Choices:

-

Pooled Human Liver Microsomes: Using a pool from multiple donors averages out individual variability in CYP enzyme expression and activity, providing a more representative metabolic profile.[6]

-

NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a sustained supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.

-

Incubation Time and Temperature: 37°C is the physiological temperature for optimal enzyme activity. The incubation time should be optimized to allow for sufficient metabolite formation without significant degradation of the parent drug or metabolites.

-

Quenching with Acetonitrile: Cold acetonitrile effectively stops the enzymatic reaction by precipitating proteins and is a suitable solvent for subsequent extraction and analysis by LC-MS.

Experimental Protocol:

-

Preparation of Reagents:

-

Tamibarotene stock solution (10 mM in DMSO).

-

Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer).

-

0.1 M Phosphate buffer (pH 7.4).

-

Ice-cold acetonitrile.

-

-

Incubation:

-

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Phosphate buffer (to make up the final volume).

-

Human liver microsomes (final concentration of 0.5-1.0 mg/mL).

-

Tamibarotene stock solution (final concentration of 1-10 µM).

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analytical Method for Quantification: HPLC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the simultaneous quantification of tamibarotene and its metabolites.

Rationale for Methodological Choices:

-

HPLC with a C18 Column: A reverse-phase C18 column provides good separation of tamibarotene and its more polar metabolites based on their hydrophobicity.[7]

-

Gradient Elution: A gradient of mobile phases (e.g., water with formic acid and acetonitrile or methanol) allows for the efficient elution of compounds with a range of polarities.

-

Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Illustrative HPLC-MS/MS Parameters:

| Parameter | Condition |

| HPLC System | |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Tamibarotene | e.g., m/z 352.2 -> [fragment ion] |

| 6-Hydroxy-Tamibarotene | e.g., m/z 368.2 -> [fragment ion] |

| 6-Oxo-Tamibarotene | e.g., m/z 366.2 -> [fragment ion] |

| Internal Standard | e.g., Isotopically labeled tamibarotene |

Note: The exact MRM transitions need to be optimized by infusing the pure compounds into the mass spectrometer.

Chemical Synthesis of 6-Oxo-Tamibarotene

Conclusion and Future Directions

Keto-tamibarotene, specifically 6-oxo-tamibarotene, is a significant metabolite of tamibarotene formed through oxidative metabolism. Its characterization is integral to a comprehensive understanding of the disposition and pharmacological profile of tamibarotene. This guide has provided a foundational understanding of its formation and chemical nature, along with detailed protocols to enable further investigation.

Future research should focus on several key areas:

-

Pharmacological Characterization: Determining the RAR binding affinity and functional activity of 6-oxo-tamibarotene is a high priority.

-

Quantitative Human Metabolism: Elucidating the extent of 6-oxo-tamibarotene formation in human populations, both in vitro and in vivo, is essential for assessing its clinical relevance.

-

Synthesis and Spectroscopic Characterization: The development of a robust chemical synthesis for 6-oxo-tamibarotene will facilitate the generation of a certified reference standard and enable comprehensive spectroscopic characterization (NMR, MS).

By addressing these knowledge gaps, the scientific community can build a more complete picture of the role of keto-tamibarotene in the overall pharmacology of tamibarotene, ultimately contributing to the safer and more effective use of this important therapeutic agent.

References

-

Hashimoto, S., Mizobuchi, M., Kuroda, T., Okabe, H., Mizojiri, K., Takahashi, S., Kikuchi, J., & Terui, Y. (1994). Biotransformation of a new synthetic retinoid, 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid (Am-80), in the rat. Structure elucidation of the metabolites by mass and nmr spectrometry. Xenobiotica, 24(12), 1177-1193. [Link]

-

PubChem. (n.d.). Tamibarotene. National Center for Biotechnology Information. Retrieved from [Link]

-

Asian Pacific Journal of Cancer Prevention. (2014). Preparation and Antitumor Activity of a Tamibarotene-Furoxan Derivative. Asian Pacific Journal of Cancer Prevention, 15(15), 6343-6347. [Link]

-

Wang, L., Li, H., Zhang, Y., & Li, Y. (2018). Simultaneous determination of AM80 (tamibarotene) and WJD-A-1 in rat plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Pharmaceutical Biology, 56(1), 224-230. [Link]

-

Ishikawa, Y., Fujii, H., & Kitamura, K. (2009). Synergistic interactions between the synthetic retinoid tamibarotene and glucocorticoids in human myeloma cells. Cancer Science, 100(6), 1137-1143. [Link]

-

Muratake, H., Amano, Y., Toda, T., & Shudo, K. (2013). Synthesis of Am80 (Tamibarotene) Prodrug Candidates, Congeners and Metabolites. Chemical & Pharmaceutical Bulletin, 61(8), 845-853. [Link]

- Miwako, I., & Kagechika, H. (2007). Tamibarotene. Drugs of the Future, 32(8), 677.

-

Human Metabolome Database. (2012). Showing metabocard for Tamibarotene (HMDB0015605). Retrieved from [Link]

-

Šesták, I., & Klanicová, A. (2016). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Molecules, 21(10), 1349. [Link]

-

Chow, D. S. L. (2005). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 6(5), 405-423. [Link]

-

Universal Journal of Pharmaceutical Research. (2018). VITAMIN A, RETINOIC ACID AND TAMIBAROTENE, A FRONT TOWARD ITS ADVANCES: A REVIEW. Universal Journal of Pharmaceutical Research, 3(6), 60-70. [Link]

-

Patsnap. (2024). What is the mechanism of Tamibarotene?. Retrieved from [Link]

-

Fukasawa, H., Nakagomi, M., Yamagata, N., Katsuki, H., Kawahara, K., Kitaoka, K., ... & Shudo, K. (2012). Tamibarotene: a candidate retinoid drug for Alzheimer's disease. Biological & pharmaceutical bulletin, 35(8), 1206-1212. [Link]

-

Wikipedia. (n.d.). Tamibarotene. Retrieved from [Link]

-

Active Biochem. (2024). Tamibarotene is an Orally Active RARα Agonist for AML and Other Cancers Research. Retrieved from [Link]

- Knights, K. M., Stresser, D. M., & Miners, J. O. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74(1), 7-8.

-

MDPI. (2016). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Retrieved from [Link]

- IntechOpen. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen.

- Google Patents. (n.d.). Synthesis of 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzoic acid.

-

Sanford, K., Lally, J., & Tallman, M. S. (2016). Tamibarotene in patients with acute promyelocytic leukaemia relapsing after treatment with all-trans retinoic acid and arsenic trioxide. British journal of haematology, 173(3), 433-439. [Link]

-

Knights, K. M., Stresser, D. M., & Miners, J. O. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

-

ClinicalTrials.gov. (2017). Safety, Efficacy, & Pharmacokinetic Study of Tamibarotene to Treat Patients With Relapsed or Refractory APL. Retrieved from [Link]

-

Wang, X. J., Duan, Y., Li, Z. T., Feng, J. H., & Pan, X. P. (2014). Preparation and antitumor activity of a tamibarotene-furoxan derivative. Asian Pacific journal of cancer prevention: APJCP, 15(15), 6343–6347. [Link]

-

ResearchGate. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

-

MDPI. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 25(18), 4239. [Link]

-

ResearchGate. (2006). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

-

Showalter, H. D., Johnson, J. L., Ho, Y., & Elliott, W. L. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Bioorganic & medicinal chemistry, 13(11), 3657–3665. [Link]

- de Botton, S., Fenaux, P., Yee, K., Récher, C., Wei, A. H., Montesinos, P., ... & Syros Pharmaceuticals. (2023). Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML. Blood, 141(19), 2335-2346.

-

ResearchGate. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]

-

PubMed. (1994). Biotransformation of a new synthetic retinoid, 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid (Am-80), in the rat. Structure elucidation of the metabolites by mass and nmr spectrometry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Lambda Therapeutic Research. (n.d.). Available Assays BA/BE. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Tamibarotene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation of a new synthetic retinoid, 4-[(5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid (Am-80), in the rat. Structure elucidation of the metabolites by mass and nmr spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Retinoid Analogs: A Case Study Approach with Keto Tamibarotene

Introduction: The Rationale for Cytotoxicity Screening of Novel Retinoids

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes, including differentiation, proliferation, and apoptosis.[1] Their therapeutic potential, particularly in oncology, is primarily mediated by their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Synthetic retinoids like Tamibarotene, a selective RARα/β agonist, have been developed to enhance therapeutic efficacy and stability compared to naturally occurring retinoids like all-trans retinoic acid (ATRA).[3][4][5] Tamibarotene, for instance, is approved in Japan for treating acute promyelocytic leukemia (APL) that has relapsed or is refractory to ATRA.[4]

When a novel analog, such as the hypothetical "Keto Tamibarotene," is synthesized, a preliminary in vitro cytotoxicity screening is the foundational step in evaluating its potential as a therapeutic agent. This guide provides a comprehensive, technically-grounded framework for conducting this initial screen. We will operate under the hypothesis that this compound, as an analog of Tamibarotene, likely functions by engaging the RAR signaling pathway. Therefore, our screening strategy is designed not only to quantify its cytotoxic potential but also to yield preliminary insights into its mechanism of action.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the principles, protocols, and data analysis workflows necessary for a robust preliminary cytotoxicity assessment.

Pillar 1: Mechanistic Hypothesis and Cell Line Selection

The Retinoic Acid Signaling Pathway

The biological activity of retinoids is initiated when they enter the cell and bind to RARs, which form heterodimers with RXRs.[6] This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6] This binding event recruits co-activators or co-repressors, ultimately activating or repressing gene transcription.[7] This signaling cascade governs the expression of hundreds of genes involved in critical cellular functions.[1] Given that Tamibarotene is a potent RARα/β agonist, our experimental design for this compound will be centered on cell lines with known RARα expression and retinoid sensitivity.[3][5]

Caption: Simplified Retinoic Acid (RA) Signaling Pathway.

Strategy for Cell Line Selection

The choice of cell lines is paramount for a meaningful cytotoxicity screen. A well-curated panel can reveal tissue-specific sensitivities and provide a broader understanding of the compound's potential applications.[8][9][10][11] Our approach is to use a tiered panel:

-

Primary Target Cell Line (High RARα Expression):

-

HL-60 (Human Promyelocytic Leukemia): This is a classic model for APL. These cells are known to differentiate in response to retinoids, and extensive data exists for the parent compound, Tamibarotene, providing a direct benchmark.[3]

-

-

Secondary Panel (Diverse Tumor Origins with Known RARα Expression):

-

MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive breast cancer cell line that expresses RARα and is known to be growth-inhibited by retinoids.[12]

-

A549 (Lung Carcinoma): A widely used lung cancer cell line to assess efficacy in a common solid tumor type.

-

HCT116 (Colon Carcinoma): Represents another major solid tumor type, allowing for evaluation of broad-spectrum activity.

-

Jurkat (T-cell Leukemia): Studies have shown that RARA expression in T-cell lymphomas can confer sensitivity to retinoids, making this an interesting line to explore potential hematological applications beyond APL.[13]

-

-

Control Cell Line (Low/No RARα Expression or Non-Cancerous):

-

HEK293 (Human Embryonic Kidney): Often used as a baseline for general cytotoxicity in a non-cancerous, immortalized cell line.

-

This panel provides a robust platform to identify not only the potency of this compound but also its selectivity.

Pillar 2: Core Methodologies for Cytotoxicity Assessment

To ensure a comprehensive and self-validating screening process, we will employ two distinct but complementary assays. This dual-assay approach provides a more reliable assessment of cytotoxicity by measuring different cellular health indicators.

-

MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of cell viability and proliferation.[12][14]

-

Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, providing a direct measure of cell membrane integrity loss (cytolysis).[15]

Foundational Protocol: Cell Culture and Maintenance

Adherence to rigorous aseptic cell culture technique is the bedrock of reproducible results. All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and purity.

Step-by-Step Cell Culture Protocol:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial in a 37°C water bath (approx. 1-2 minutes).[15]

-

Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[16]

-

Immediately transfer the cell suspension into a sterile centrifuge tube containing 9 mL of pre-warmed, complete growth medium appropriate for the cell line.

-

Centrifuge at 125 x g for 5-7 minutes to pellet the cells and remove the cryopreservative (e.g., DMSO).

-

Resuspend the cell pellet in 10-15 mL of fresh, complete growth medium and transfer to an appropriately sized culture flask (e.g., T-25 or T-75).

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[17]

-

-

Routine Maintenance and Passaging:

-

Monitor cell growth daily using an inverted microscope.

-

Subculture cells when they reach 80-90% confluency for adherent lines or recommended cell density for suspension lines.

-

For adherent cells (MCF-7, A549, HCT116, HEK293):

-

Aspirate old media and wash once with sterile Phosphate-Buffered Saline (PBS).

-

Add a minimal volume of Trypsin-EDTA (0.25%) to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge.

-

Resuspend the pellet and re-seed into new flasks at the recommended split ratio.

-

-

For suspension cells (HL-60, Jurkat):

-

Aseptically transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 125 x g for 5 minutes.

-